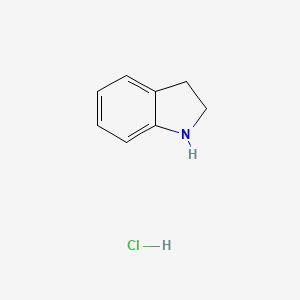

Indoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4170-68-7 |

|---|---|

Molecular Formula |

C8H10ClN |

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H9N.ClH/c1-2-4-8-7(3-1)5-6-9-8;/h1-4,9H,5-6H2;1H |

InChI Key |

SKENTPREXNBZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Significance of Indoline Scaffold in Heterocyclic Chemistry

The indoline (B122111) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prominent scaffold in heterocyclic chemistry. smolecule.combohrium.com This structural motif is present in a wide array of naturally occurring and synthetic compounds that exhibit significant biological activities. ekb.egrsc.org The versatility of the indoline scaffold makes it a valuable building block in synthetic organic chemistry. ekb.egsigmaaldrich.com

Indoline derivatives are key components in many natural products, including alkaloids, which often possess complex structures and interesting pharmacological properties. rsc.orgrsc.orgnih.gov The indole (B1671886) nucleus is a precursor to tryptophan, an essential amino acid, and is involved in the biosynthesis of important plant hormones. bohrium.comcreative-proteomics.com In medicinal chemistry, the indoline scaffold is considered a "privileged structure" due to its ability to bind to multiple receptors with high affinity, making it a frequent target in drug discovery programs. ijpsr.comnih.govorientjchem.org Researchers have explored indoline derivatives for a wide range of therapeutic applications. rsc.orgnih.gov

The reactivity of the indoline ring, particularly its susceptibility to electrophilic substitution, allows for the synthesis of a diverse range of derivatives. creative-proteomics.com The nitrogen atom in the pyrrole (B145914) ring can act as both a hydrogen bond donor and acceptor, influencing the compound's interactions with biological targets.

Role of Hydrochloride Salt Formation in Chemical Properties and Research Utility

Enhanced Solubility and Stability for Experimental Applications

One of the primary benefits of forming a hydrochloride salt is the enhancement of aqueous solubility. wikipedia.orgontosight.ai Many organic bases, including indoline and its derivatives, have limited solubility in water. By converting them into their hydrochloride salts, their polarity is increased, often leading to a substantial improvement in water solubility. wikipedia.orgacs.org This enhanced solubility is crucial for various experimental procedures, including biological assays and formulation studies. wikipedia.orgresearchgate.netacs.org For instance, the hydrochloride salt of a compound can dissolve more readily in the gastrointestinal tract, potentially leading to quicker absorption into the bloodstream. wikipedia.org

In addition to improved solubility, hydrochloride salt formation can also lead to increased stability and a longer shelf-life compared to the free base. wikipedia.orgrjpdft.com The salt form can protect the amine group from degradation, making the compound easier to handle and store. wikipedia.org For example, glycine (B1666218) methyl ester hydrochloride is a stable salt that can be readily converted back to its reactive, less stable free base form when needed. wikipedia.org However, it is important to note that hydrochloride salts can sometimes be hygroscopic, meaning they tend to absorb moisture from the air, which can be a consideration in their handling and storage. pharmtech.com

The table below summarizes the key properties of Indoline Hydrochloride and related compounds.

| Property | Value/Description | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2,3-dihydro-1H-indole hydrochloride | |

| Molecular Formula | C₈H₁₀ClN | vulcanchem.com |

| Molecular Weight | 155.63 g/mol | |

| Appearance | White to off-white solid | vulcanchem.com |

| Solubility | Soluble in polar solvents like water and alcohols. | cymitquimica.com |

Overview of Research Trajectories in Indoline Chemistry

Current research involving indoline (B122111) chemistry is multifaceted, with significant efforts directed towards the synthesis of novel derivatives and their application in various fields, particularly medicinal chemistry and materials science. openmedicinalchemistryjournal.commdpi.comresearchgate.net

A major area of focus is the development of new synthetic methodologies for the construction and functionalization of the indoline scaffold. nih.govopenmedicinalchemistryjournal.com This includes the use of transition-metal catalysis to achieve efficient and selective transformations. rsc.orgnih.govmdpi.com For example, copper-catalyzed reactions have been developed for the synthesis of complex polycyclic indoline scaffolds using indoline hydrochloride derivatives as building blocks. rsc.org Researchers are also exploring greener synthetic routes, utilizing more environmentally friendly solvents and catalysts. openmedicinalchemistryjournal.comresearchgate.net

In medicinal chemistry, the indoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. ekb.egnih.gov Scientists are designing and synthesizing indoline derivatives that target a wide range of biological pathways. nih.govnih.gov The structural diversity achievable with the indoline core allows for the fine-tuning of pharmacological properties to optimize efficacy and reduce off-target effects. nih.govacs.org

Furthermore, the unique electronic and photophysical properties of certain indoline derivatives have led to their investigation in the field of materials science. These compounds are being explored for applications in areas such as organic light-emitting diodes (OLEDs) and as components of functional polymers. mdpi.com The ability to modify the indoline structure allows for the tuning of its properties for specific material applications.

This compound: A Focus on Synthetic Methodologies

Indoline, the saturated analog of indole (B1671886), is a crucial heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its synthesis, and by extension the preparation of its hydrochloride salt, is a subject of significant chemical research. The most direct route to indolines is the reduction of the corresponding indoles. This article details the primary synthetic methodologies for converting indoles to indolines, which can then be treated with hydrochloric acid to form this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstones of structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of indoline (B122111) hydrochloride provides information on the number of different types of protons and their neighboring environments. In the hydrochloride salt, the nitrogen atom is protonated, forming an indolinium ion. This protonation significantly influences the chemical shifts of nearby protons, particularly those on the saturated five-membered ring (C2 and C3), causing them to shift downfield compared to the free base, indoline. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Similar to the proton spectrum, the carbons adjacent to the protonated nitrogen (C2, C3a, and C7a) experience a downfield shift. The spectrum typically shows two signals for the aliphatic carbons (C2 and C3) and six signals for the aromatic carbons (four CH and two quaternary).

Below are typical NMR data for the indoline scaffold. The exact chemical shifts for indoline hydrochloride can vary based on the solvent and concentration, but the protonation at the nitrogen atom generally leads to a downfield shift for adjacent nuclei.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Indoline Scaffold

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | ~3.6 | Triplet (t) | ~47.3 |

| 3 | ~3.0 | Triplet (t) | ~30.4 |

| 3a | - | - | ~127.8 |

| 4 | ~7.1 | Multiplet (m) | ~124.6 |

| 5 | ~6.7 | Multiplet (m) | ~118.5 |

| 6 | ~7.0 | Multiplet (m) | ~127.2 |

| 7 | ~6.6 | Multiplet (m) | ~109.6 |

| 7a | - | - | ~151.7 |

Two-Dimensional NMR Techniques (DEPT, HETCOR, NOESY, 2D-NMR)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment for this compound would show the CH₂ carbons at positions 2 and 3 as negative signals, while the four aromatic CH carbons (C4, C5, C6, C7) would appear as positive signals. libretexts.orglibretexts.org The quaternary carbons (C3a, C7a) would be absent, allowing for their definitive assignment. libretexts.orglibretexts.org

HETCOR (Heteronuclear Correlation): Now largely superseded by more sensitive techniques like HSQC and HMBC, HETCOR establishes correlations between protons and the carbons they are directly attached to. clockss.orgbmrb.io An HSQC (Heteronuclear Single Quantum Coherence) spectrum of this compound would show cross-peaks connecting H2 to C2, H3 to C3, and each aromatic proton to its corresponding carbon, confirming the direct one-bond connectivities. columbia.edunih.gov An HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range correlations (typically over 2-3 bonds), which are critical for piecing together the molecular skeleton. columbia.eduresearchgate.net For instance, HMBC would show correlations from the H2 protons to C3 and C7a, and from the H4 proton to C3, C5, and C7a, confirming the fusion of the aliphatic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. utoronto.ca In this compound, a NOESY spectrum would show correlations between adjacent protons, such as between the aliphatic protons at C2 and C3. Crucially, it would also reveal through-space proximity between the C3 protons and the aromatic proton at C4, providing definitive proof of the ring junction stereochemistry. science.gov

Applications in Structural Confirmation and Impurity Profiling

The combined data from 1D and 2D NMR experiments provides an unambiguous confirmation of the this compound structure. Each proton and carbon can be definitively assigned, and the connectivity between all atoms can be established, leaving no doubt as to the compound's identity.

Furthermore, NMR spectroscopy is a powerful tool for impurity profiling in pharmaceuticals. ovid.comtoref-standards.com Regulatory guidelines, such as those from the International Council on Harmonisation (ICH), mandate strict control over impurities. ovid.comnih.gov High-field NMR can detect and help identify impurities, such as starting materials, by-products, or degradation products, often without the need for isolating each impurity. nih.govyoutube.com Its quantitative nature (qNMR) allows for the accurate determination of impurity levels, ensuring the safety and efficacy of the final drug product. veeprho.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (e.g., ESI-MS, FT-ICR-MS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental formula of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique well-suited for polar molecules like this compound. mdpi.com In the positive ion mode, the molecule is detected as the protonated species, the indolinium cation ([C₈H₉N + H]⁺), with an expected m/z of approximately 120.0808. HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the confident assignment of the elemental formula C₈H₁₀N⁺.

FT-ICR-MS (Fourier Transform Ion Cyclotron Resonance Mass Spectrometry): FT-ICR-MS is a premier HRMS technique known for its unparalleled resolution and mass accuracy. acs.orgpnnl.gov This capability allows it to distinguish between ions with very close m/z values, which is invaluable for analyzing complex mixtures or confirming the identity of a compound with a high degree of certainty. researchgate.netzefsci.comosti.gov For this compound, FT-ICR-MS would provide an exceptionally accurate mass measurement, further solidifying the elemental composition and confirming the absence of isobaric impurities. acs.org

Tandem Mass Spectrometry (e.g., QqQ ESI-MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern is a structural fingerprint that can be used for identification and structural elucidation. nih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 120) would be selected as the precursor ion. Upon collision-induced dissociation (CID), it undergoes characteristic fragmentation. The study of fragmentation pathways for related indole (B1671886) alkaloids suggests that common fragmentation routes involve cleavages of the heterocyclic ring. nih.govresearchgate.netnih.govscielo.br A plausible fragmentation pathway for protonated indoline could involve the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a retro-Diels-Alder (RDA) type reaction, leading to a fragment ion at m/z ≈ 92. Further fragmentation of this ion can provide additional structural information. Elucidating these pathways is essential for distinguishing indoline from its isomers and for identifying related impurities in a sample. researchgate.netscirp.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Gas Phase FTIR: Gas-phase FTIR spectroscopy provides a "pure" spectrum of a molecule, free from intermolecular interactions that occur in the solid or liquid state. The gas-phase spectrum of the closely related aromatic compound, indole, shows characteristic absorption bands that are useful for comparison. For instance, the N-H stretching vibration in indole appears as a sharp band in the gas phase. nih.govnist.gov Similarly, a gas-phase spectrum of indoline would prominently feature the N-H stretch, C-H stretches (both aromatic and aliphatic), and various bending vibrations.

Table 1: Representative Gas Phase FTIR Data for Indole

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3525 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~1520 | C=C Aromatic Ring Stretch |

| ~740 | C-H Out-of-plane Bend |

Note: This data is for the parent compound Indole and serves as a reference. nih.gov

KBr Discs: The potassium bromide (KBr) disc method is a common solid-state sampling technique where the analyte is ground with KBr powder and pressed into a translucent pellet. spectrumchemical.com However, for hydrochloride salts, this method must be used with caution. A known complication is the potential for halogen exchange between the chloride ion of the analyte and the bromide ion of the matrix, which can result in spectral artifacts or shifts in peak positions. ukm.edu.my For this reason, potassium chloride (KCl) is often a preferred matrix for analyzing hydrochloride compounds to avoid this ion exchange. ukm.edu.my

The FTIR spectrum of an this compound derivative, (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride (B599025), prepared in a KBr pellet, displays several key absorption bands. The broad absorptions in the 3003-2466 cm⁻¹ region are characteristic of the amine salt (N⁺-H) stretching vibrations. Additional peaks for N-H bending and C-H stretching are also clearly observed. spectrumchemical.com

Table 2: FTIR Data for (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride in KBr

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3434 | N-H Stretch |

| 3003 - 2466 | N⁺-H Stretch (Amine Salt) |

| 1591, 1576 | N-H Bend |

| 1508, 1495 | Aromatic Ring Stretch |

Source: Reference spectrumchemical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in indoline is the benzene ring fused to a non-aromatic five-membered nitrogen-containing ring.

The UV spectrum of the parent aromatic compound, indole, in the gas phase shows strong absorptions below 220 nm and another distinct band system between approximately 240 nm and 290 nm. researchgate.net For indoline, the saturation of the five-membered ring significantly alters the electronic system compared to indole. The primary chromophore is the aniline-like moiety (an amino group attached to a benzene ring).

A relevant comparison can be made with 1H-indol-3-amine, monohydrochloride, whose UV spectrum has been documented by NIST. This compound exhibits absorption maxima that can be used to approximate the expected behavior of this compound. The spectrum shows strong absorption in the UV region, which is characteristic of the electronic transitions within the aromatic ring. The protonation of the nitrogen atom in the hydrochloride salt can influence the position and intensity of these absorption bands.

Table 3: UV-Vis Absorption Data for 1H-indol-3-amine, monohydrochloride

| Wavelength (λmax, nm) | Molar Absorptivity (log ε) |

|---|---|

| ~220 | ~4.5 |

| ~275 | ~3.7 |

| ~285 | ~3.6 |

Source: Reference. Note: Data for a related indole derivative.

Hyphenated Spectroscopic Techniques (e.g., LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the detailed structural elucidation capabilities of spectroscopy. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for the analysis of complex mixtures, such as reaction products or natural extracts containing indole alkaloids.

In an LC-NMR system, the sample is first separated by a High-Performance Liquid Chromatography (HPLC) system. The eluent from the column is then directed through a specialized flow-cell within the NMR spectrometer's probe, allowing for the acquisition of NMR spectra of the separated components.

This technique is particularly valuable for the unambiguous identification of compounds like this compound in a mixture. It can operate in several modes:

On-flow mode: Provides a continuous, real-time acquisition of NMR data as the compounds elute from the column.

Stop-flow mode: When a peak of interest is detected (e.g., by a UV detector), the HPLC flow is temporarily stopped, allowing for longer acquisition times and the collection of more detailed 1D and 2D NMR spectra (like COSY, HMQC, HMBC) for that specific component. This significantly improves the signal-to-noise ratio and enables comprehensive structural analysis.

The application of LC-NMR would allow for the isolation of the this compound peak from any impurities or related compounds, followed by the acquisition of its ¹H and ¹³C NMR spectra. This provides definitive evidence of its molecular structure, including the connectivity of all atoms and the stereochemistry, which is crucial for absolute structural confirmation.

Theoretical and Computational Studies of Indoline Hydrochloride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are fundamental tools for investigating the properties of indoline (B122111) hydrochloride. Methods like Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) are frequently employed. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov MP2, a post-Hartree-Fock method, offers a higher level of theory by incorporating electron correlation, which is crucial for accurately calculating interaction energies and certain molecular properties. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), is critical for obtaining reliable results. nih.govresearchgate.net These computational approaches enable a systematic exploration of the structural and electronic characteristics of indoline hydrochloride. nih.gov

A primary step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its constituent atoms. Using methods like DFT with a suitable basis set (e.g., 6-311++G**), an initial structure is iteratively refined until it corresponds to a minimum on the potential energy surface. nih.gov

The resulting theoretical geometry can be compared with experimental data from techniques like X-ray crystallography. The root-mean-square deviation (r.m.s.d.) between the calculated and experimental structures provides a quantitative measure of the accuracy of the computational method. nih.gov For the indoline ring system, key parameters include the C-C and C-N bond lengths within the five-membered and benzene (B151609) rings, as well as the orientation of the ammonium (B1175870) group relative to the bicyclic structure.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-N (pyrrolidine ring) | Bond length between carbon and nitrogen in the saturated ring. | ~1.47 |

| C-C (aromatic) | Average bond length in the benzene ring. | ~1.39 |

| N-H (ammonium) | Bond length in the protonated amine group. | ~1.03 |

| C-N-C | Bond angle within the five-membered ring. | ~109.5 |

While the harmonic approximation is often used to calculate vibrational frequencies, a more accurate description is provided by an anharmonic force field analysis. This involves calculating higher-order derivatives of the energy with respect to atomic displacements, specifically the cubic and quartic force constants. nih.gov Such calculations, though computationally intensive, yield vibrational frequencies that are in better agreement with experimental infrared (IR) and Raman spectra.

This analysis is crucial for correctly assigning spectral bands and understanding phenomena such as Fermi resonances and overtones. nih.gov Although specific anharmonic force field studies on this compound are not prominent in the literature, the methodology has been successfully applied to many organic molecules to refine their structural and vibrational properties. researchgate.netsemanticscholar.org The calculations help to correct the systematic overestimation of vibrational frequencies often observed at the harmonic level, particularly for N-H and C-H stretching modes.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) corresponds to the ability to accept an electron. nih.gov

The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical parameter for determining molecular stability, polarizability, and reactivity. nih.govwuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netnih.gov For this compound, the protonation of the nitrogen atom is expected to stabilize the HOMO, leading to a potentially larger energy gap compared to neutral indoline.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | 5.0 to 6.5 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative framework for concepts derived from FMO theory.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. researchgate.net

To identify specific reactive sites within the molecule, local reactivity descriptors like Fukui functions (f(r)) are used. researchgate.net These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying sites susceptible to electrophilic (f⁻(r)), nucleophilic (f⁺(r)), or radical attack (f⁰(r)).

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Measures the polarizability and reactivity. |

The dipole moment (μ) is a measure of the net molecular polarity, arising from the non-uniform distribution of charge. Computational methods can accurately predict both the magnitude and direction of the molecular dipole moment. For a molecule like indoline, the dipole moment arises from the combined effects of the aromatic ring and the amine group.

In the case of this compound, the formation of an ionic bond between the protonated indolinium cation and the chloride anion results in a significantly larger dipole moment compared to the neutral parent molecule. This high polarity is a key factor influencing its solubility in polar solvents and its intermolecular interactions in the solid state. Theoretical calculations can model this charge separation and provide a quantitative value for the dipole moment. For the related indole (B1671886) molecule, experimental and calculated values of the ground state dipole moment are around 1.9-2.1 D. aip.org

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. rsc.orgsciencepublishinggroup.com Computational chemistry is a powerful tool for predicting the NLO response of molecules. Key NLO properties include the linear polarizability (α) and the first-order hyperpolarizability (β). nih.gov

A large hyperpolarizability value (β) is indicative of a strong NLO response. This property is often associated with molecules that have a small HOMO-LUMO gap, allowing for efficient intramolecular charge transfer upon excitation by an intense light source. analis.com.my DFT calculations can be used to compute the β tensor components and the total hyperpolarizability for this compound, providing insight into its potential as an NLO material. The presence of the charged ammonium group and the π-system of the benzene ring could contribute to its NLO properties. researchgate.net

| Property | Symbol | Description |

|---|---|---|

| Polarizability | α | The measure of the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | The measure of the second-order, non-linear response to an external electric field. A large value indicates significant NLO activity. |

Computational Thermodynamics and Kinetics

Computational chemistry provides powerful tools for investigating the thermodynamics and kinetics of chemical reactions involving indoline systems. These methods allow for the calculation of fundamental properties such as basicity and the elucidation of complex reaction pathways, offering insights that can be difficult to obtain through experimental means alone.

Gas Phase Basicity and Aqueous pKa Determinations

The basicity of indoline is a fundamental property influencing its reactivity and its behavior in solution. Computational methods have been employed to determine its proton affinity (PA) and gas-phase basicity (GB). For instance, calculations using the G3MP2B3 composite method have been used to determine these properties for both indoline and the related compound, indole. sci-hub.senih.gov In the case of indoline, the most favorable position for protonation is the nitrogen atom. sci-hub.se

The aqueous pKa, which describes the acidity of the protonated form (this compound), is determined computationally by calculating the free energy change of the dissociation reaction in solution. This requires accurate calculation of both the gas-phase energies of the species and their solvation free energies. acs.org A combination of high-level quantum chemical calculations and implicit solvation models is typically used to achieve this. researchgate.net Quantum-chemical quantitative structure–activity relationship (QSAR) studies have been performed to estimate the aqueous pKa values of indoles and related compounds using Density Functional Theory (DFT) at the B3LYP/6–31 + G** level, combined with the SM8 aqueous solvent model. researchgate.net

Table 1: Computed Thermochemical Properties of Indoline This table displays computationally derived values for the Proton Affinity of indoline.

| Property | Computational Method | Calculated Value (kJ·mol⁻¹) | Site of Protonation |

| Proton Affinity (PA) | G3MP2B3 | 921.5 | Nitrogen Atom |

Data sourced from Ribeiro da Silva et al. (2008). sci-hub.se

Reaction Mechanism Elucidation (e.g., Atmospheric Oxidation Mechanisms)

Theoretical studies are crucial for elucidating complex reaction mechanisms step-by-step. A significant example is the computational investigation of the atmospheric oxidation of indole, a related heterocyclic amine, initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgproquest.com Such studies provide a detailed understanding of the atmospheric fate of these compounds. copernicus.orgau.dk

Using a combination of quantum chemical calculations (at the M06-2X/6-31+G(d,p) level of theory) and kinetic modeling, researchers have mapped out the potential energy surfaces for these reactions. copernicus.orgresearchgate.net The findings indicate that the reaction with •OH is dominated by the addition pathway, whereas for •Cl, both addition and hydrogen abstraction pathways are competitive. proquest.com

The key steps elucidated by these computational studies are:

Initial Reaction: The initial attack of the radical on the indole molecule. The •OH radical preferentially adds to the pyrrole (B145914) ring, while the •Cl radical can either add or abstract a hydrogen atom from the N-H group. researchgate.net

Intermediate Reactions: The resulting indole radicals react further with atmospheric oxygen (O₂) to form peroxy radicals. copernicus.org

Product Formation: These peroxy radicals subsequently react with species like nitric oxide (NO) and hydroperoxyl radicals (HO₂•) to form various products, including organonitrates, alkoxy radicals, and hydroperoxides. proquest.com

Importantly, these theoretical investigations have shown that, unlike other amines, the oxidation of indole does not lead to the formation of carcinogenic nitrosamines, even though the mechanism involves the abstraction of the N-H hydrogen atom. copernicus.orgresearchgate.net The calculated rate constant for the reaction of indole with •OH (7.9 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) was found to be in good agreement with experimental values, validating the applied theoretical methods. copernicus.org

Activity Trends in Catalytic Reactions

Computational studies can provide valuable insights into the factors governing the activity and selectivity of catalysts in reactions involving indoline. While experimental work identifies effective catalysts, computational modeling helps to rationalize why a particular catalyst is effective and can guide the design of improved versions.

An example can be found in the non-enzymatic kinetic resolution of 2-substituted indolines via N-acylation. nih.govnih.gov In such processes, chiral catalysts are used to selectively acylate one enantiomer of a racemic mixture faster than the other. The selectivity factor (s), which quantifies the efficiency of the resolution, is a key parameter. Computational modeling can be used to build models of the reaction transition states for both enantiomers with the catalyst. By comparing the energies of these transition states, chemists can understand the origins of the observed selectivity and predict how modifications to the catalyst structure might influence the activity and s-factor. This allows for the rational design of new catalysts with enhanced performance. nih.gov

Implicit Solvation Models (e.g., SMD, SM8)

To accurately model chemical systems in solution, such as this compound in water, it is essential to account for the effects of the solvent. Implicit or continuum solvation models are computationally efficient methods that represent the solvent as a continuous medium with specific properties like a dielectric constant, rather than modeling individual solvent molecules. q-chem.com

The SM8 (Solvation Model 8) and SMD (Solvation Model based on Density) models are widely used examples of such universal solvent models. mdpi.comnih.gov They calculate the free energy of solvation by combining a generalized Born treatment for bulk electrostatic interactions with terms that account for non-electrostatic effects like cavitation, dispersion, and solvent structure changes, which are parameterized using atomic surface tensions. q-chem.comchemrxiv.org

These models have been specifically applied in the theoretical determination of the aqueous pKa of indole and related compounds. acs.orgresearchgate.net In these studies, the solvation free energies of the neutral indoline and its protonated form are calculated using models like SM8 or SMD. This solvation energy, combined with the gas-phase protonation energy, allows for the calculation of the pKa via a thermodynamic cycle. acs.org The accuracy of these models is critical for obtaining reliable pKa predictions that agree with experimental values. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, including conformational changes and intermolecular interactions. nih.gov

In the context of indole-containing systems, MD simulations have been applied to understand their behavior in various environments. For example, NVT (constant number of particles, volume, and temperature) MD simulations of indole in a cubic box of water molecules have been used to investigate its excited-state dynamics. acs.org Such simulations can reveal how the solvent environment influences the electronic transitions and relaxation pathways of the molecule.

MD simulations are also extensively used in drug design to study the interaction between indole derivatives and biological targets like proteins. tandfonline.comtandfonline.com In these studies, a simulation is run on the protein-ligand complex, often for tens to hundreds of nanoseconds. tandfonline.com Key analyses include:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored over time. A stable, plateauing RMSD value suggests that the ligand remains securely in the binding pocket and that the complex is stable. tandfonline.com

Intermolecular Interactions: The simulation trajectory is analyzed to identify and quantify the specific interactions, such as hydrogen bonds and π-π stacking, that hold the ligand in the active site. mdpi.comnih.gov

These simulations provide a dynamic picture of the binding process, complementing static methods like molecular docking and helping to explain the structural basis for a compound's biological activity. tandfonline.com

Structure Activity Relationship Sar and Molecular Design in Indoline Research

Elucidation of Structural Features Influencing Research-Relevant Activities

The indoline (B122111) nucleus, a bicyclic aromatic scaffold, serves as a versatile template in medicinal chemistry. Research has demonstrated that specific structural modifications can significantly impact the activity of indoline-based compounds. For instance, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, the indoline scaffold was identified as a suitable molecular seed due to its ability to properly fit into the 5-LOX binding pocket. nih.govacs.org

Substitutions at various positions of the indoline ring have been shown to be critical for activity. For example, in a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, modifications to the N-phenyl ring and the Boc protecting group led to significant variations in their inhibitory activities. nih.govresearchgate.net Similarly, for indole-based Schiff bases, substitutions at the C5 position of the indole (B1671886) ring were found to play a crucial role in modulating biological activity by influencing factors like π-stacking, electron density, and lipophilicity. mdpi.com

The linkage between different parts of a molecule can also be a determining factor. In the design of HIV-1 fusion inhibitors based on bisindole compounds, the connectivity between the indole rings (e.g., 6–6′, 5–6′, 6–5′, and 5–5′ linkages) was found to significantly affect their antifusion activity. nih.gov

Role of Functional Groups and Substituents on Indoline Nucleus

The nature and position of functional groups and substituents on the indoline nucleus are critical determinants of a compound's activity. The introduction of different groups can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets.

In the development of dual 5-LOX/sEH inhibitors, structural modifications were made to various parts of the lead compound, including the tert-butyl moiety, the thiourea (B124793) group, and the 4-fluorobenzyl group, to establish structure-activity relationships. acs.org For instance, the thiourea group was found to donate hydrogen bonds to specific amino acid residues in the 5-LOX binding pocket, highlighting its importance for activity. acs.org

In a study of indole- and pyrrole-derived cannabinoids, the length of the carbon chain substituent was directly related to receptor affinity and in vivo activity. limef.com Short side chains resulted in inactive compounds, while chains with 4 to 6 carbons produced optimal activity. limef.com This demonstrates the critical role of the size and nature of the substituent in achieving the desired biological effect.

Furthermore, the presence of specific functional groups can be essential for activity. In a series of indole derivatives as tubulin inhibitors, the methoxy (B1213986) group at the C-6 position was found to be crucial for anticancer activity. tandfonline.com Conversely, N-methylation did not significantly enhance anticancer activity, indicating that not all modifications lead to improved potency. tandfonline.com

The following table summarizes the influence of various substituents on the activity of indoline and indole derivatives based on several research findings.

| Scaffold | Substituent/Functional Group | Position | Effect on Activity | Research Context |

| Indoline | Thiourea group | - | Donates hydrogen bonds, crucial for 5-LOX inhibition. acs.org | 5-LOX/sEH Inhibition |

| Indole | Methoxy group | C-6 | Essential for anticancer activity. tandfonline.com | Tubulin Inhibition |

| Indole | Carbon chain | - | Chain length of 4-6 carbons optimal for cannabinoid receptor affinity. limef.com | Cannabinoid Receptor Binding |

| Indole | N-methylation | N-1 | Did not substantively improve anticancer activity. tandfonline.com | Tubulin Inhibition |

| Indole | Heterocyclic substitution | C-6, C-7 | Potentially inhibited cancer cell growth. tandfonline.com | Anticancer Activity |

Influence of Molecular Shape and Contact Surface Area on Molecular Interactions

The addition of a fourth aromatic ring system to a bisindole scaffold significantly impacted the compound's potency, highlighting the role of the contact surface area in binding affinity. nih.gov These modifications allowed for an exploration of how variations in shape, charge, and hydrophobic contact surface area affect the specificity of inhibitor interactions. nih.gov

Theoretical studies on indole alkaloids have also emphasized the importance of molecular conformation and solvent-accessible surfaces in their interactions with protein targets. researchgate.net The planarity of the indole ring and the angles between different molecular planes can influence how the molecule fits into a binding site. researchgate.net

Computational Descriptors in SAR Studies (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors, Rotatable Bonds)

Computational descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of a compound with its biological activity. beilstein-journals.orgderpharmachemica.com These descriptors quantify various physicochemical properties of a molecule that are believed to influence its behavior in a biological system.

Key descriptors include:

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms in a molecule, which is related to its ability to permeate cell membranes. For the parent indoline molecule, the TPSA is 12 Ų. nih.gov

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The XLogP3 value for indoline is 1.9. nih.gov

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its ability to form hydrogen bonds with a biological target, which is often a key component of binding affinity.

Rotatable Bonds: The number of rotatable bonds is related to the conformational flexibility of a molecule.

In the study of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were used alongside docking studies to evaluate the drug-likeness of the synthesized compounds. mdpi.com Similarly, for novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives, drug-likeness and ADME properties were assessed computationally. nih.gov

The table below provides some computed properties for the parent indoline and indole molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) |

| Indoline | C₈H₉N | 119.16 | 1.9 | 12.0 |

| Indole | C₈H₇N | 117.15 | 2.1 | 15.8 |

Molecular Docking Studies in in vitro Research Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org In the context of indoline research, docking studies are frequently employed to understand the binding modes of newly synthesized compounds with their target proteins and to rationalize their in vitro activities. nih.govajchem-a.com

In the discovery of dual 5-LOX/sEH inhibitors, molecular docking suggested that the indoline-based scaffolds could be suitably accommodated into the 5-LOX binding pocket. nih.govacs.org The docking results for the lead compound revealed that the indoline moiety is positioned near the iron atom in the active site, and the thiourea group forms hydrogen bonds with key amino acid residues. acs.org These in silico findings were in good agreement with the in vitro biological data. acs.org

Similarly, in the development of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, docking studies were performed against the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com The results, based on estimated binding affinity and the identification of hydrogen bonds and hydrophobic interactions, helped to identify the most promising compound for further investigation. mdpi.com

Docking studies have also been used to validate the findings of in vitro anticancer screening. For novel indoline spiro derivatives, docking experiments with Tyrosine Kinase were conducted to support the results obtained from the National Cancer Institute's screening. tandfonline.com

Optimization of Indoline-Based Scaffolds

The optimization of indoline-based scaffolds is a key process in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govscilit.com This is typically an iterative process involving the synthesis and testing of new analogs based on SAR data and computational modeling.

In the development of dual 5-LOX/sEH inhibitors, an initial indoline derivative was identified as a notable 5-LOX inhibitor, which then guided the design of new analogs. acs.orgacs.org This optimization effort led to the discovery of a compound with significantly improved dual inhibitory activity. acs.orgacs.org

Similarly, in the search for small-molecule HIV-1 fusion inhibitors, optimization and SAR studies were performed on a bisindole scaffold. nih.govacs.org This led to the identification of compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.govacs.org

The development of pyrimidone indoline amide PI3Kβ inhibitors for the treatment of cancers with PTEN-deficiency is another example of the successful optimization of an indoline scaffold. scilit.com Through systematic modifications, researchers were able to develop potent and selective inhibitors.

Derivatization and Functionalization of Indoline and Indole Precursors

Site-Selective Functionalization of Indole (B1671886) Nucleus (e.g., C-3, N-1, C-2)

The indole ring possesses multiple reactive sites, and achieving site-selectivity is a considerable challenge. nih.govresearchgate.net The intrinsic electronic properties of the indole nucleus typically favor electrophilic substitution at the C-3 position. nih.gov However, various catalytic systems and directing group strategies have been developed to achieve selective functionalization at the C-3, N-1, and C-2 positions. rsisinternational.orgnih.gov

C-3 Functionalization: The C-3 position is the most nucleophilic and, therefore, the most common site for functionalization. researchgate.net A variety of methods have been established for C-3 substitution. For instance, an iodine-mediated protocol allows for the C-3 arylation of indoles with p-quinols, forming a C-C bond at the meta-position of the corresponding phenols. ias.ac.in This reaction proceeds rapidly at room temperature using just 5 mol% of iodine as a catalyst. ias.ac.in Another approach involves a transition-metal-free, Cs2CO3/Oxone®-mediated C-3 alkylation using α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This method operates through a proposed hydrogen autotransfer-type mechanism. chemrxiv.orgrsc.org Furthermore, Cu(II)-catalyzed site-selective C-3 heteroarylation of indoles can be achieved using o-alkynylanilines and quinoline (B57606) N-oxides. acs.org Palladium-catalyzed systems have also been employed; for example, directing groups at the C-3 position, such as formyl or acetyl groups, can facilitate C-H activation at other sites, but reactions like acylation with acyl chlorides in the presence of diethylaluminum chloride selectively occur at the C-3 position. nih.govorganic-chemistry.org

N-1 Functionalization: Directing functionalization to the nitrogen atom (N-1) of the indole ring requires overcoming the inherent reactivity of the C-3 position. researchgate.net One strategy involves introducing an electron-withdrawing group at the C-2 position to increase the acidity of the N-H bond, thereby disfavoring competitive reactions at C-3. researchgate.net Visible-light-mediated organocatalysis has enabled the site-selective N-1 heteroarylation of indole with heteroarylnitriles. nih.gov This regioselectivity is controlled by an energy-transfer pathway determined by hydrogen-bonding interactions. nih.gov Additionally, cooperative catalysis involving rhodium and a chiral phosphoric acid facilitates the enantioselective N-alkylation of indoles via N-H bond insertion with diazoacetates. researchgate.net Another approach to N-alkylindoles involves a two-step, one-pot procedure starting from indolines: N-alkylation via a borrowing-hydrogen reaction with an alcohol, followed by oxidation. nih.gov

C-2 Functionalization: The C-2 position is generally less reactive than C-3. acs.org Functionalization at this site often requires specific strategies, such as the use of a directing group on the indole nitrogen to guide a metal catalyst to the adjacent C-2 position. nih.gov For example, a removable directing group can assist in the highly selective copper-catalyzed trifluoromethylation of indoles. researchgate.net The concept of umpolung, or polarity inversion, can also be employed, where the normally nucleophilic C-2 position is made to behave as an electrophile. nih.gov This allows for C-2 functionalization through indirect methods. nih.gov Furthermore, iridium-catalyzed redox-neutral dual C-H functionalization can modify both the C-2 and C-3 positions simultaneously using nitrones as a building block and oxidant. acs.org Palladium catalysis has also been used for the dual C-2 and C-3 functionalization of indoles with fluorinated imidoyl chlorides to synthesize isocryptolepine analogues. acs.org

| Position | Reaction Type | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| C-3 | Arylation | Iodine (I2), p-quinols | ias.ac.in |

| C-3 | Alkylation | Cs2CO3/Oxone®, α-heteroaryl-substituted methyl alcohols | chemrxiv.orgrsc.org |

| C-3 | Heteroarylation | Cu(II), o-alkynylanilines, quinoline N-oxides | acs.org |

| N-1 | Heteroarylation | Visible light, organocatalyst, heteroarylnitriles | nih.gov |

| N-1 | Alkylation | Rhodium/Chiral Phosphoric Acid, diazoacetates | researchgate.net |

| C-2 | Trifluoromethylation | Copper, removable directing group, CF3SO2Na | researchgate.net |

| C-2 & C-3 | Dual Functionalization (Annulation) | Iridium, nitrones | acs.org |

Conversion of Indole Derivatives to Indoline (B122111) Derivatives for Further Functionalization

The selective reduction of indoles to their corresponding indoline scaffolds is a valuable strategy in organic synthesis. Indolines are important structural motifs in many biologically active compounds and can serve as versatile precursors for further derivatization. researchgate.netresearchgate.net The conversion breaks the aromaticity of the pyrrole (B145914) ring, altering the reactivity and allowing for functionalization patterns not easily accessible from the indole core. nih.gov

A primary method for this conversion is the catalytic hydrogenation of the C2-C3 double bond of the indole ring. researchgate.net This can be achieved through transition-metal-catalyzed transfer hydrogenation. researchgate.net An efficient, metal-free approach involves the use of a chiral Brønsted acid as a catalyst with a Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.orgacs.org This organocatalytic method provides access to a variety of optically active indolines with high enantioselectivities under mild reaction conditions. organic-chemistry.orgacs.org This transformation is notable for its low catalyst loading and tolerance for various electron-donating and electron-withdrawing substituents on the indole core. acs.org

Once the indoline core is formed, it can undergo reactions distinct from its indole precursor. For example, the nitrogen in indoline is more nucleophilic than in indole, facilitating reactions like N-alkylation. A two-step, one-pot procedure can be used to first N-alkylate an indoline, and then selectively oxidize the product back to the corresponding N-alkylated indole. nih.gov This highlights the synthetic utility of switching between the two oxidation states to achieve specific functionalization patterns. nih.gov

Selective Modification of Tryptophan Residues in Peptides (as a model for indole-containing structures)

Tryptophan, with its indole side chain, is a relatively rare amino acid, making it an attractive target for the selective chemical modification of peptides and proteins. nih.govacs.org Strategies developed for modifying tryptophan residues serve as excellent models for the functionalization of other indole-containing molecules under biologically compatible conditions. nih.govnih.gov

A selective method for modifying tryptophan residues involves their reaction with malondialdehyde (MDA) under acidic conditions. acs.orgnih.govresearchgate.net This condensation reaction is quantitative and specifically targets the indole nitrogen of the tryptophan side chain. acs.orgnih.gov The reaction leads to the formation of a substituted acrolein moiety, which possesses a reactive aldehyde group. acs.orgnih.gov This newly introduced aldehyde can be used for further conversions, such as the formation of a hydrazone. nih.gov The modification is reversible; the free indole group can be released by treatment with hydrazine (B178648) or secondary amines like pyrrolidine, making this a useful strategy for reversible tagging of peptides. acs.orgnih.gov

Organometallic chemistry provides another avenue for the chemoselective modification of tryptophan. researchgate.net Specifically, reactions involving vinyl metallocarbenoids, generated from rhodium acetate (B1210297) catalysts, have been shown to functionalize tryptophan residues with high indole chemoselectivity in aqueous conditions. nih.govresearchgate.net These electrophilic metallocarbenoids are among the strategies used to target the moderately nucleophilic indole ring of tryptophan amidst other biological nucleophiles. nih.gov

The efficiency of certain tryptophan modification reactions can be significantly improved by the use of specific additives. researchgate.net For instance, the organometallic reaction with vinyl metallocarbenoids is notably facilitated by the addition of hydroxylamine (B1172632) hydrochloride. researchgate.net This additive enhances the efficiency of the tryptophan modification pathway, often suppressing the competing hydrolysis of the rhodium carbenoid intermediate. researchgate.net Hydroxylamine hydrochloride (NH2OH·HCl) is a reducing agent that can also be used to cleave certain protecting groups or cross-linkers, highlighting its utility in bioconjugation chemistry. gbiosciences.com

| Method | Reagent(s) | Site of Modification | Key Features | Reference |

|---|---|---|---|---|

| Condensation | Malondialdehyde (MDA) | Indole Nitrogen | Quantitative, reversible, occurs under acidic conditions, introduces a reactive aldehyde group. | acs.orgnih.govresearchgate.net |

| Organometallic C-H Insertion | Vinyl Metallocarbenoids (from Rhodium catalyst) | Indole Ring | High indole chemoselectivity, compatible with aqueous conditions. | nih.govresearchgate.net |

| Additive-Enhanced Reaction | Hydroxylamine Hydrochloride | N/A (Enhances efficiency) | Facilitates organometallic reactions, reduces hydrolysis of carbenoid intermediate. | researchgate.net |

Bifunctional Derivatization Schemes (e.g., Silylation and Acylation)

Bifunctional derivatization involves the introduction of two different functional groups, often in a single step or a sequence, to modify the properties of the indole nucleus. Silylation and acylation are common derivatization techniques used to replace active hydrogens, such as the one on the indole nitrogen, to improve properties like volatility and stability or to introduce reactive handles. researchgate.net

Acylation: The acylation of indoles can be directed to either the N-1 or C-3 position. While acylation often favors the C-3 position due to the ring's high nucleophilicity, selective N-acylation can be achieved. nih.govorganic-chemistry.org A mild and highly chemoselective method for N-acylation uses stable thioesters as the acyl source. nih.gov Alternatively, direct N-acylation can be performed with carboxylic acids in the presence of boric acid. clockss.org For C-3 acylation, a general method employs various acyl chlorides in the presence of dialkylaluminum chloride, which proceeds under mild conditions without the need for N-H protection. organic-chemistry.org

Silylation and Acylation: A novel "photo click reaction" provides a method for the simultaneous silylation and acylation of the indole nitrogen. nih.gov This visible-light-mediated coupling between acylsilanes and indole derivatives proceeds under mild conditions to form stable silylated N,O-acetals. nih.gov The reaction involves the light-mediated generation of a siloxycarbene, which then undergoes insertion into the indole N-H bond. nih.gov This efficient and atom-economic process can be used to conjugate indoles with other molecules and is reversible, as the linking acetal (B89532) moiety can be readily cleaved. nih.gov

| Derivatization | Reagents | Site | Product | Reference |

|---|---|---|---|---|

| N-Acylation | Thioesters | N-1 | N-Acylindole | nih.gov |

| C-3 Acylation | Acyl chlorides, Dialkylaluminum chloride | C-3 | 3-Acylindole | organic-chemistry.org |

| Silylation/Acylation | Acylsilanes, Visible light | N-1 | Silylated N,O-acetal | nih.gov |

Derivatization for Analytical Determination (e.g., HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. However, for certain analytes that lack a strong chromophore or fluorophore, detection can be challenging. Indoline, a saturated analog of indole, may exhibit low absorption in the UV-visible range and weak native fluorescence, necessitating a process known as derivatization for sensitive detection, particularly with a Fluorescence Detector (FLD). cetjournal.itresearchgate.net

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For HPLC-FLD analysis, the primary goal of derivatization is to attach a fluorescent tag (a fluorophore) to the target molecule. This chemical modification can significantly enhance detection sensitivity and selectivity. nih.gov The process can be carried out either before the sample is injected into the HPLC system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). researchgate.net

In the context of indoline, which contains a secondary amine functional group, several derivatizing reagents commonly used for amines are applicable. To react, the indoline hydrochloride salt would first be neutralized, typically by using a buffer solution, to free the amine group. mdpi.com

Common Derivatizing Agents for Amines:

| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |

| Dansyl chloride | DNS-Cl | Primary & Secondary Amines, Phenols | HPLC-FLD, HPLC-UV | Produces stable derivatives with strong fluorescence. nih.gov |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Primary & Secondary Amines | HPLC-FLD | Reacts under mild conditions to form highly fluorescent products. mdpi.com |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Primary & Secondary Amines | HPLC-FLD | Provides high sensitivity and forms stable derivatives. nih.gov |

| o-Phthalaldehyde | OPA | Primary Amines (in presence of a thiol) | HPLC-FLD | Reacts rapidly but derivatives can be unstable. nih.gov |

The derivatization reaction involves mixing the sample containing indoline with the chosen reagent under optimized conditions, which may include adjusting the pH, temperature, and reaction time to ensure the reaction goes to completion. mdpi.com For instance, a typical procedure might involve mixing the sample with a borate (B1201080) buffer to achieve an alkaline pH, adding the derivatizing agent (like NBD-Cl), and heating the mixture for a specific duration before analysis. mdpi.com This approach transforms the non-fluorescent or weakly fluorescent indoline into a highly fluorescent derivative that can be detected at very low concentrations by HPLC-FLD.

Synthesis of Spirocyclic Indole Derivatives through Indoleninyl Halides

Spirocyclic indole and indoline frameworks are significant structural motifs found in numerous biologically active compounds and natural products. nih.govresearchgate.net A versatile method for synthesizing these complex structures involves the use of indoleninyl halides as key intermediates. acs.orgwhiterose.ac.uk These intermediates serve as valuable scaffolds that can be accessed from simpler indole precursors and subsequently elaborated into a diverse range of spirocyclic derivatives. acs.org

The synthesis begins with the dearomatization of 2-haloindole precursors, which generates the spirocyclic indoleninyl halide. acs.org These indoleninyl halides, particularly indoleninyl iodides, are often stable, easy-to-handle solids that can be prepared on a gram scale. acs.org Their synthetic utility stems from their ability to react through several distinct pathways, allowing for the generation of varied molecular architectures from a common starting material. acs.orgacs.org

Research has demonstrated three primary modes of reactivity for these intermediates:

Hydrolysis: Indoleninyl halides can be hydrolyzed to produce spirocyclic oxindoles. For example, treating an indoleninyl iodide with aqueous hydrochloric acid (HCl) in a solvent like tetrahydrofuran (B95107) (THF) can result in the formation of the corresponding spiro-oxindole in a quantitative yield. acs.orgacs.org

Nucleophilic Substitution: These intermediates readily undergo substitution reactions with a variety of nucleophiles. High-yield reactions have been demonstrated with both sulfur and nitrogen nucleophiles, leading to the formation of diverse functionalized spirocyclic indolenine derivatives. acs.orgacs.org

Cross-Coupling Reactions: Acting as vinyl halide surrogates, indoleninyl halides can participate in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki reactions using various arylboronic acids have been successfully employed to introduce phenyl and other aryl groups, affording functionalized spirocycles in good yields. acs.orgacs.org

The versatility of this method provides a robust platform for the synthesis of a broad array of complex spirocyclic indole derivatives, which are of significant interest in medicinal chemistry and organic synthesis. acs.orgsemanticscholar.org

Summary of Reactions of a Spirocyclic Indoleninyl Iodide Intermediate:

| Reaction Type | Reagents / Conditions | Product Type |

| Hydrolysis | Aqueous HCl, THF | Spirocyclic Oxindole |

| Nucleophilic Substitution | Sulfur or Nitrogen Nucleophiles | Functionalized Spirocyclic Indolenine |

| Cross-Coupling (Suzuki) | Arylboronic Acids, Palladium Catalyst | Aryl-Substituted Spirocyclic Indolenine |

Indoline Hydrochloride As an Intermediate and in Catalytic Processes

Precursor in the Synthesis of Complex Heterocyclic Systems

Indoline (B122111) hydrochloride is a valuable starting material for the synthesis of a diverse array of complex heterocyclic systems. The indoline core can be strategically functionalized and subsequently transformed into more elaborate molecular architectures. For instance, new fused heterocyclic systems incorporating an indole (B1671886) moiety, such as those with 1,3,4-thiadiazolo-, 1,3,4-thiadiazino-, 1,2,4-triazino-, pyridazino-, pyrimido-, imidazo-, 1,3-thiazolo-, and pyrazolo-fusions, can be synthesized from precursors derived from the indole framework researchgate.net. The initial reduction of an indole derivative to an indoline, which can then be stabilized and purified as its hydrochloride salt, provides a key intermediate for these transformations. This approach allows for selective modifications at various positions of the indoline scaffold before subsequent cyclization or fusion reactions to construct the desired polycyclic systems.

The development of methods for creating polycyclic fused indoline scaffolds highlights the importance of the indoline core in building molecular complexity acs.org. These reactions often proceed with high chemo- and diastereoselectivity, offering access to unique and rigid molecular skeletons. The use of indoline hydrochloride in such synthetic sequences can be advantageous due to its increased stability and solubility properties compared to the free base.

Scaffolds for Spirocyclic Indole Derivatives and Quinolines

The indoline framework serves as a fundamental scaffold for the construction of spirocyclic indole derivatives and quinolines, classes of compounds with significant biological and pharmaceutical relevance.

Spirocyclic Indole Derivatives: Spiro-indoline-heterocycles have garnered considerable attention due to their interesting chemical structures and biological activities rsc.org. The synthesis of these compounds often involves the use of isatin derivatives, which can be considered oxidized forms of indoline, to introduce the spiro center at the C3 position of the indoline ring. By starting with indoline or its derivatives, chemists can access a wide range of spirocyclic compounds with diverse heterocyclic partners.

Quinolines: Indoline derivatives are also utilized as precursors for the synthesis of quinoline-based structures. For example, a metal-free methodology for the synthesis of symmetrical triarylmethanes involves the C-H alkylation of indolines and 1,2,3,4-tetrahydroquinolines with aryl aldehydes acs.orgnih.gov. This reaction demonstrates the utility of the indoline scaffold in building larger, more complex molecules that can incorporate or be converted to quinoline (B57606) moieties. Furthermore, research has been conducted to develop new synthetic routes to pyrimidoindole and quinoline derivatives starting from indole-based compounds, which inherently involve indoline intermediates metu.edu.tr.

Participation in Catalytic Cycles (e.g., as a product or intermediate that might interact with catalysts)

Indoline is a key intermediate in several catalytic cycles, most notably in the dehydrogenation to form indole. This transformation is a critical step in many chemical processes and has been studied using various catalysts researchgate.net. In this catalytic cycle, indoline is the substrate that is aromatized to produce indole. This process can be catalyzed by enzymes such as cytochrome P450, which mediate the dehydrogenation through a novel "aromatase" pathway nih.gov.

The catalytic cycle can be summarized as follows:

Adsorption: Indoline adsorbs onto the active site of the catalyst.

Dehydrogenation: The catalyst facilitates the removal of hydrogen atoms from the saturated five-membered ring of indoline.

Desorption: The product, indole, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The efficiency of this process is highly dependent on the nature of the catalyst, with various systems being explored to optimize the conversion of indoline to indole researchgate.net. The reverse reaction, the hydrogenation of indole to indoline, is also a significant catalytic process, particularly in hydrodenitrogenation pathways.

Influence on Catalyst Activity (e.g., potential catalyst poisoning by cyclic secondary amine character of indoline)

The cyclic secondary amine functionality within the indoline structure can significantly influence the activity of a catalyst, primarily through the mechanism of catalyst poisoning. Nitrogen-containing compounds, including secondary amines, are known to act as catalyst poisons for a variety of metal catalysts, particularly those used in hydrogenation and other transformations acs.org.

The lone pair of electrons on the nitrogen atom of the indoline can strongly adsorb to the active sites of the catalyst, such as palladium or platinum. This strong adsorption can block the active sites, preventing the intended reactant molecules from accessing them and thereby deactivating the catalyst. This phenomenon is a common challenge in catalytic reactions involving nitrogenous compounds.

The deactivation process can be influenced by several factors:

Nature of the Catalyst: Different metals and catalyst supports have varying susceptibilities to poisoning by amines.

Reaction Conditions: Temperature and pressure can affect the strength of the interaction between the indoline and the catalyst surface.

Concentration of Indoline: Higher concentrations of indoline can lead to more rapid catalyst deactivation.

While the hydrochloride salt form of indoline would have a protonated nitrogen, potentially reducing its ability to act as a Lewis base and poison the catalyst, the equilibrium between the salt and the free base under certain reaction conditions could still lead to catalyst deactivation.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. While indoles are more commonly reported as substrates in MCRs, the indoline scaffold can also be utilized, particularly in reactions that involve the formation of new rings or the introduction of multiple substituents.

The Mannich reaction, a classic MCR, often utilizes amines as one of the components, and these are frequently used in their hydrochloride salt form nih.gov. This suggests that this compound could potentially participate in Mannich-type reactions, where it would provide the amine component for condensation with an aldehyde and a compound containing an active hydrogen.

Furthermore, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are versatile methods for synthesizing complex amides and peptide-like structures arkat-usa.orgwikipedia.orgorganic-chemistry.orgresearchgate.net. The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide wikipedia.org. The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide nih.gov. Indoline, as a secondary amine, or its derivatives could potentially be employed as the amine component in Ugi-type reactions. For instance, an interrupted Ugi reaction has been used to prepare substituted indoxyls and aminoindoles, demonstrating the utility of the indoline core in such transformations nih.gov. The use of this compound in these reactions could be advantageous for handling and stability. An interrupted Passerini reaction of an indole derivative has been shown to produce a tetracyclic furoindoline, which can then undergo a Joullié–Ugi reaction, highlighting the potential for complex scaffold synthesis starting from indole-related structures rsc.org.

Formation in Hydrodenitrogenation Pathways

Indoline is a well-established and crucial intermediate in the hydrodenitrogenation (HDN) of indole. HDN is a vital catalytic process in the refining of fossil fuels and biofuels to remove nitrogen-containing compounds, which are detrimental to catalysts and contribute to air pollution.

The following table summarizes the key role of indoline in the HDN of indole:

| Step | Reaction | Description |

| 1 | Indole + H₂ → Indoline | Hydrogenation of the pyrrole (B145914) ring to form the saturated indoline intermediate. |

| 2 | Indoline → Ring-Opened Products | Cleavage of the C-N bonds in the five-membered ring to form various alkyl anilines. |

| 3 | Ring-Opened Products → Hydrocarbons + NH₃ | Further hydrodeamination and hydrogenation to yield the final hydrocarbon products and ammonia. |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing indoline hydrochloride, and how can they be optimized for purity and yield?

- Answer : this compound is typically synthesized via catalytic hydrogenation of indole derivatives. For example, PtO₂-catalyzed reduction of 2-pentafluorophenylethylamine followed by cyclization with potassium fluoride in dimethylformamide yields indoline derivatives . Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification via recrystallization or column chromatography. Purity validation requires NMR, HPLC, and elemental analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : Essential characterization includes:

- Spectroscopy : ¹H/¹³C NMR for structural confirmation; FT-IR for functional group analysis.

- Thermal Analysis : DSC/TGA to assess stability and melting points.

- Chromatography : HPLC for purity assessment (>98% typical for research-grade material) .

Advanced Research Questions

Q. How can electrochemical methods be applied to functionalize this compound derivatives?

- Answer : Electrochemical oxidative coupling enables C–H amination or heterocycle formation. For example, indoles and phenols can undergo [3+2] coupling using N-iodosuccinimide (NIS) as an oxidant to synthesize benzofuroindolines . Key parameters include electrode material (e.g., Pt), current density, and solvent selection (e.g., DMF/water mixtures). Reaction efficiency is monitored via cyclic voltammetry .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Answer : Contradictions arise from protonation state changes affecting solubility and degradation pathways. Systematic approaches include:

- pH-Dependent Stability Studies : Use buffered solutions (pH 1–12) and track degradation via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

- Counterion Analysis : Compare hydrochloride vs. other salts (e.g., sulfate) to identify optimal formulations .

Q. How can computational modeling aid in designing novel this compound derivatives with enhanced bioactivity?

- Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., serotonin receptors).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Methodological Guidelines

Q. How should researchers structure experimental sections in manuscripts involving this compound?

- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Detail catalyst ratios, reaction times, and purification steps.

- Data Reporting : Use tables for yields, melting points, and spectral data. Avoid duplicating data in text and figures .

- Supporting Information : Include raw NMR spectra, chromatograms, and computational input files for reproducibility .

Q. What statistical tools are appropriate for analyzing dose-response data in this compound pharmacological studies?

- Answer :

- Nonlinear Regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (four-parameter logistic model).

- ANOVA : Compare efficacy across derivatives with post-hoc Tukey tests.

- Error Analysis : Report SEM and confidence intervals (95% typical) .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Answer :

Featured Recommendations

| Most viewed | ||